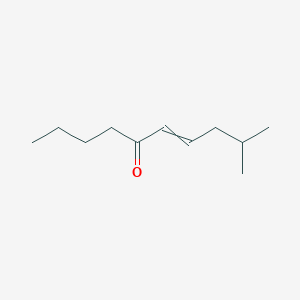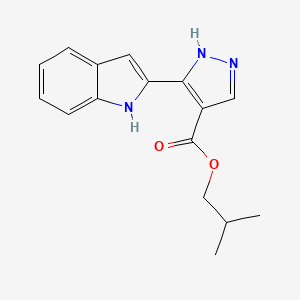![molecular formula C13H14N2O3 B14208178 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione CAS No. 821795-75-9](/img/structure/B14208178.png)
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxyphenylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione.
Reduction: Formation of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione
- 3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-diol
- 3-[(3-methoxyphenyl)methyl]-5-ethyl-1H-pyrimidine-2,4-dione
Uniqueness
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
821795-75-9 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-14-13(17)15(12(9)16)8-10-4-3-5-11(6-10)18-2/h3-7H,8H2,1-2H3,(H,14,17) |
Clé InChI |
MDYJTMCMFDOGIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)N(C1=O)CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)
![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzoic acid](/img/structure/B14208106.png)
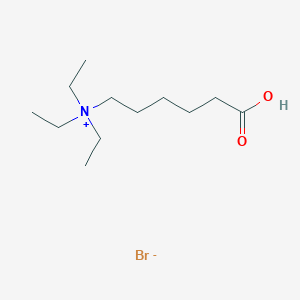
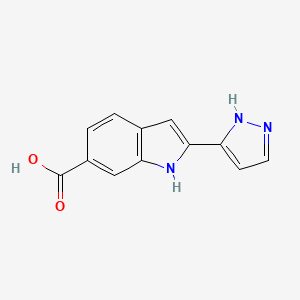
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
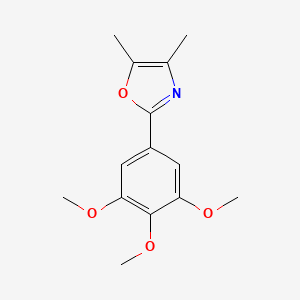
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

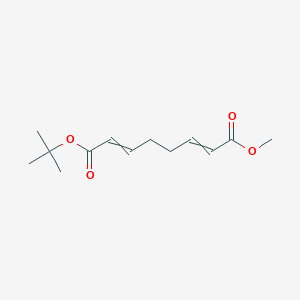
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
